molecular formula C7H6N4O2 B1396327 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1306738-89-5

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1396327
CAS No.: 1306738-89-5
M. Wt: 178.15 g/mol
InChI Key: PYFBZFHVWCARRH-UHFFFAOYSA-N
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Description

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules, particularly kinase inhibitors. The structure combines a triazolopyridine core, a privileged scaffold in drug design, with both an amino and a carboxylic acid functional group. This bifunctionality allows for extensive chemical modification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The compound serves as a precursor in the synthesis of potent and selective anaplastic lymphoma kinase (ALK) inhibitors, which are a significant area of investigation for the treatment of various cancers, including non-small cell lung carcinoma (NSCLC). Research indicates that this scaffold is utilized to develop inhibitors that target resistant mutants of ALK, addressing a major challenge in targeted cancer therapy. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFBZFHVWCARRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Cyclization via Hydrazine Derivatives

One of the most prominent methods involves cyclization reactions of hydrazine derivatives with suitable precursors, such as aldehydes or ketones, to construct the fused triazolopyridine core.

  • Reaction Pathway : Hydrazine derivatives react with aldehydes or ketones to form hydrazones, which then undergo intramolecular cyclization to yield the triazolopyridine framework. This approach is exemplified in the synthesis of related heterocycles where hydrazines are key nucleophiles.

  • Key Reagents : Hydrazine derivatives, aldehydes (aromatic or aliphatic), and acylating agents.

  • Reaction Conditions : Typically conducted under reflux in ethanol or acetic acid, with catalysts such as acids or bases to facilitate cyclization.

  • Advantages : High yields, broad substrate scope, and relatively mild conditions.

Multi-Component Reaction (MCR) Strategies

Recent advances have demonstrated the efficiency of three-component reactions involving amino-triazoles, aldehydes, and carboxylic acids or esters to synthesize the target compound.

  • Procedure Overview : A typical MCR involves combining 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with a catalytic amount of ammonium acetate or similar catalysts.

  • Reaction Conditions :

    • Solvent: Ethanol
    • Catalyst: Ammonium acetate or similar
    • Temperature: Reflux
    • Duration: Approximately 24 hours
  • Outcome : Formation of the fused heterocyclic core with high tolerance for various substituents, as demonstrated in the synthesis oftriazolopyridines.

Table 1: Summary of Multi-Component Reaction Conditions

Parameter Details
Reactants 5-Amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate
Catalyst Ammonium acetate
Solvent Ethanol
Temperature Reflux
Reaction Time 24 hours
Yield 70-85%

Oxidative Cyclization and Iodine-Mediated Methods

Another advanced approach involves oxidative cyclization using iodine or other oxidants to facilitate heterocycle formation from hydrazine and pyridine derivatives.

  • Methodology :

    • Starting from 2-hydrazinylpyridine derivatives, oxidation with iodine in acetic acid induces cyclization to form the fused heterocycle.
    • This method allows for functionalization at specific positions, such as the 6-position carboxylic acid group.
  • Reaction Conditions :

    • Oxidant: Iodine
    • Solvent: Acetic acid
    • Temperature: Reflux
    • Duration: Several hours
  • Advantages : Mild conditions, high regioselectivity, and compatibility with various substituents.

Curtius Rearrangement and Functional Group Transformations

For introducing the carboxylic acid group at the 6-position, the synthesis often involves the Curtius rearrangement of carboxylic acids or their derivatives.

  • Process :

    • Conversion of the carboxylic acid to acyl azide
    • Thermal rearrangement to isocyanate
    • Hydrolysis to yield the carboxylic acid
  • Application : This method is used to functionalize heterocycles post-cyclization, ensuring the incorporation of the carboxylic acid group with high regioselectivity.

Summary of Key Preparation Methods

Method Reactants Key Features Drawbacks
Hydrazine cyclization Hydrazines + aldehydes/ketones Mild, broad scope, high yield Requires purification
Multi-component reaction (MCR) Triazole derivatives + aldehyde + ester One-pot, efficient, tolerant of substituents Limited to specific substrates
Oxidative iodine-mediated cyclization Hydrazinopyridines + iodine in acetic acid Mild, regioselective, functional group tolerant Requires careful control of conditions
Curtius rearrangement Carboxylic acids + azides Precise carboxylic acid incorporation Multi-step, requires handling azides

Research Findings and Data Tables

Synthesis Method Typical Conditions Yield Range Notable Features References
Hydrazine cyclization Reflux in ethanol or acetic acid 65-85% Mild, versatile
Multi-component reaction Ethanol, reflux, 24h 70-85% One-pot, flexible
Oxidative cyclization Iodine in acetic acid, reflux 60-80% Regioselective, functional group tolerant
Curtius rearrangement Azide formation, heat 50-75% Precise carboxylation

Chemical Reactions Analysis

Types of Reactions

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted triazolo[4,3-a]pyridine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideMethanol
Nucleophilic SubstitutionAlkyl halidesPresence of base (e.g., NaOH)

Biology

The compound has been investigated for its potential antibacterial and antifungal properties . Research indicates that it may inhibit specific enzymes involved in microbial metabolism. Additionally, studies have shown that it can modulate cell signaling pathways and gene expression related to oxidative stress responses.

Medicine

In medicinal chemistry, this compound is being explored as a potential anticancer agent . Its ability to interact with enzymes involved in cancer pathways positions it as a candidate for further pharmacological studies. Preliminary findings suggest that it may inhibit tumor growth by targeting specific metabolic pathways.

Industrial Applications

In industry, this compound is utilized in the development of new materials with unique properties. Its heterocyclic structure allows for modifications that can enhance material performance in various applications such as polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Properties : Research published in Cancer Letters indicated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Material Science Applications : Investigations into its use as a precursor for novel polymeric materials have shown promising results in enhancing thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) increase LogP significantly compared to aliphatic groups (methyl, cyclopropyl), suggesting enhanced lipid solubility .

Steric Impact : Bulky substituents like cyclopropyl or pyrrolidinyl may influence binding to biological targets by altering steric interactions .

Antifungal and Antimicrobial Activity

  • 3-Phenyl and 3-Methyl Derivatives : These compounds demonstrate moderate to potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8–32 μg/mL . The phenyl group enhances activity compared to methyl, likely due to π-π stacking with fungal enzyme targets .
  • 3-(4-Fluorophenyl) Derivative : Fluorination improves metabolic stability and bioavailability, making this variant a candidate for further antimicrobial optimization .

Pharmaceutical Intermediates

  • 3-Cyclopropyl and 3-Pyrrolidinyl Derivatives : These are used in synthesizing kinase inhibitors and GPCR modulators, leveraging their balanced LogP and PSA for drug-likeness .

Research Findings and Contradictions

  • Antifungal vs. Antibacterial Activity : While 3-phenyl derivatives show strong antifungal effects, their antibacterial activity is negligible, suggesting target specificity .
  • Discontinued Compounds : Some derivatives (e.g., 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) are listed as discontinued, possibly due to toxicity or stability issues .

Biological Activity

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1306738-89-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.15 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine ring with a carboxylic acid and an amino group.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to promote apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and TET21N.

Cell LineIC50 (µM)Mechanism of Action
MCF-71.59 ± 0.11Induces apoptosis via caspase activation
TET21N0.81 ± 0.08Inhibits Bcl-2 expression

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli256

Anti-inflammatory Effects

In vitro studies revealed that this compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This inhibition was linked to the suppression of the NF-kB signaling pathway.

Case Study

A study conducted on RAW264.7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The results indicated a potential for developing anti-inflammatory drugs based on this compound.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications at various positions on the triazole or pyridine rings have been shown to enhance biological activity significantly.

Summary of Key Findings

  • Anticancer Activity : Promotes apoptosis in cancer cells.
  • Antibacterial Activity : Effective against multiple bacterial strains.
  • Anti-inflammatory Activity : Reduces pro-inflammatory cytokine levels.

Q & A

Q. Advanced Research Focus

  • Chlorosulfonation : Requires chlorosulfonic acid and thionyl chloride, targeting C-6 substitution due to electron density distribution .
  • Cyclocondensation : Involves nucleophilic attack by amino groups on carbonyl carbons, with solvent polarity and temperature dictating regioselectivity (e.g., DMF vs. toluene) . Mechanistic studies via DFT calculations or kinetic isotope effects are recommended.

What strategies improve synthetic scalability while maintaining regiochemical control?

Q. Advanced Research Focus

  • Solvent-free synthesis : Reduces purification steps and improves atom economy (e.g., 93% yield for pyrazolo-triazolo-pyrimidine derivatives under neat conditions) .
  • Flow chemistry : Continuous reactors minimize side reactions and enhance reproducibility for multi-step sequences.
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) can enhance selectivity for C-6 functionalization .

How can researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Standardized protocols : Use common cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to explain variability in efficacy .
  • Structural analogs : Compare activity of methyl, chloro, and trifluoromethyl derivatives to isolate substituent effects .

What computational tools are effective for predicting structure-activity relationships (SAR) in triazolopyridine analogs?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR-TK) .
  • QSAR models : Utilize descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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